4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one
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Overview
Description
The compound “4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of certain precursors in the presence of a catalyst . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of a related compound .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include bromination, reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, and reaction with o-phenylenediamine derivatives .Scientific Research Applications
Synthesis and Characterization
4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one and its derivatives have been synthesized through various chemical reactions, providing insight into their chemical properties and potential applications. The synthesis involves the reaction of coumarin-3-carboxylic acid with derivatives to generate specific compounds, confirmed by analytical and spectral data (Pavurala & Vedula, 2014). Additionally, the synthesis of related heterocyclic compounds has been explored, aiming to enhance the understanding of their chemical behavior and potential for further modification (Chunduru & Rao, 2013).
Biological Activities
A significant area of research focuses on the biological activities of these compounds, including their potential antitubercular, antiviral, and anticancer properties. Studies have shown that certain derivatives exhibit inhibitory activity against the proliferation of various cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Ding & Li, 2011). Another study highlighted the antitubercular, antiviral, and anticancer activities of similar compounds, providing a foundation for further investigation into their therapeutic applications (Kumar & Rao, 2008).
Antimicrobial and Fungicidal Activities
The antimicrobial and fungicidal activities of these compounds have also been studied, indicating their potential as lead compounds for developing new antimicrobial agents. Some compounds have shown significant growth inhibition against various microorganisms, suggesting their utility in addressing antibiotic resistance and developing novel antimicrobial therapies (Badr & Barwa, 2011). Additionally, the fungicidal activity of pyrazolyl-substituted derivatives has been preliminarily tested, revealing their potential in combating fungal infections (El-Telbani, Swellem, & Nawwar, 2007).
Mechanism of Action
Target of Action
The compound, also known as VU0613072-1, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to inhibition or modulation of the target’s activity.
Biochemical Pathways
These could potentially include pathways involved in cancer progression, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide valuable insights into the likely ADME properties of VU0613072-1.
Result of Action
Related compounds have been found to exhibit cytotoxic activities against certain cancer cell lines . For example, compound 8i, a bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivative, induced apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Future Directions
The future directions for these compounds include further exploration of their diverse pharmacological activities and the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Properties
IUPAC Name |
4-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O2S/c24-17-11-14(13-8-4-5-9-15(13)25-17)18-22-23-16(20-21-19(23)26-18)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMISFVBIFUASTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=O)OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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